N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
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Overview
Description
N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound with a molecular formula of C24H24N2O4S2. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the acylation of the intermediate with an appropriate acetamide derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The morpholine ring may enhance the compound’s binding affinity to certain receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Morpholinosulfonyl)phenyl)acetamide: Shares the morpholine and sulfonyl groups but lacks the additional phenyl and ethoxybenzenesulfonamido moieties.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Contains a similar sulfonyl group but differs in the substitution pattern on the phenyl ring.
Uniqueness
N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C26H29N3O7S2 |
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Molecular Weight |
559.7 g/mol |
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H29N3O7S2/c1-2-36-23-10-14-25(15-11-23)38(33,34)29(22-6-4-3-5-7-22)20-26(30)27-21-8-12-24(13-9-21)37(31,32)28-16-18-35-19-17-28/h3-15H,2,16-20H2,1H3,(H,27,30) |
InChI Key |
DOHVYMNXTRIYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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